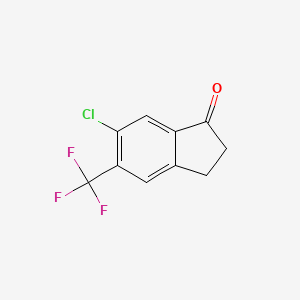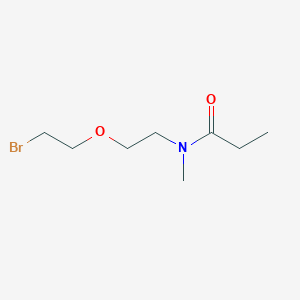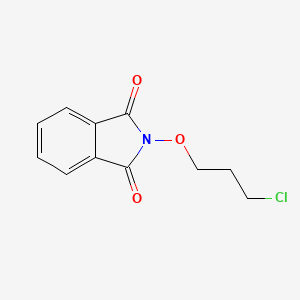
2-(3-Chloropropoxy)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloropropoxy)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The compound has a molecular formula of C11H10ClNO2 and a molecular weight of 223.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropoxy)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 3-chloropropanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropoxy)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropoxy group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: New derivatives with different functional groups replacing the chlorine atom.
Oxidation: Oxo derivatives of the original compound.
Reduction: Isoindoline derivatives.
Scientific Research Applications
2-(3-Chloropropoxy)isoindoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Chloropropoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the dopamine receptor D2, which is implicated in various neurological disorders. The compound binds to the allosteric site of the receptor, altering its conformation and affecting signal transduction pathways . Additionally, its ability to inhibit β-amyloid protein aggregation suggests a potential mechanism for neuroprotection .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloropropyl)isoindoline-1,3-dione
- N-Substituted isoindoline-1,3-dione derivatives
- Phthalimide derivatives
Uniqueness
2-(3-Chloropropoxy)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other isoindoline-1,3-dione derivatives, it has shown promising results in modulating dopamine receptors and inhibiting β-amyloid aggregation, making it a valuable compound for neurological research .
Properties
CAS No. |
92635-22-8 |
|---|---|
Molecular Formula |
C11H10ClNO3 |
Molecular Weight |
239.65 g/mol |
IUPAC Name |
2-(3-chloropropoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C11H10ClNO3/c12-6-3-7-16-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 |
InChI Key |
MPNISWZNSIYENI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


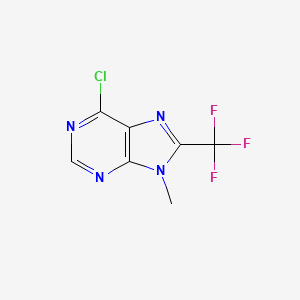

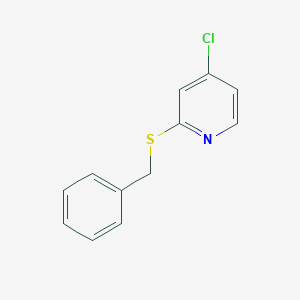

![(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11873065.png)
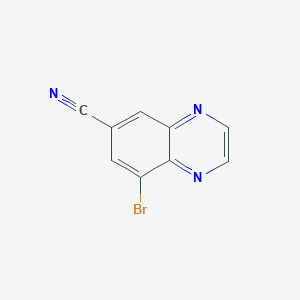

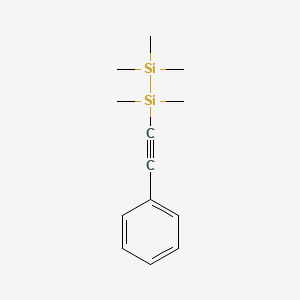

![4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11873108.png)

![5-Bromo-3-methoxy-[1,8]naphthyridine](/img/structure/B11873129.png)
